molecular formula C15H21N3O B15061538 4-(2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine

4-(2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine

Cat. No.: B15061538
M. Wt: 259.35 g/mol
InChI Key: CSXYVDLLEPUVDO-UHFFFAOYSA-N
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Description

4-(2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine (CAS No. 1352507-58-4) is a bicyclic heteroaromatic compound featuring a 3,4,5,6-tetrahydro-[2,3'-bipyridine] core substituted with a methyl group at the 2'-position and a morpholine ring at the 6'-position. Its molecular formula is C₁₅H₂₁N₃O, with a molecular weight of 259.35 g/mol . The compound is synthesized via multi-step coupling reactions, often involving palladium-catalyzed cross-couplings or nucleophilic substitutions, as seen in related bipyridine-morpholine derivatives . It serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules targeting inflammatory pathways .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

4-[6-methyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]morpholine

InChI

InChI=1S/C15H21N3O/c1-12-13(14-4-2-3-7-16-14)5-6-15(17-12)18-8-10-19-11-9-18/h5-6H,2-4,7-11H2,1H3

InChI Key

CSXYVDLLEPUVDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCOCC2)C3=NCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and physical properties, making them useful in diverse applications .

Scientific Research Applications

4-(2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 4-(2’-Methyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)morpholine involves its interaction with specific molecular targets. In biological systems, the compound may bind to receptors or enzymes, modulating their activity. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, leading to reduced inflammation and neuroprotection . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
4-(2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine C₁₅H₂₁N₃O 259.35 2'-methyl, 6'-morpholine Kinase inhibitors, IRAK4 modulation
4-(4'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine C₁₅H₂₁N₃O 259.35 4'-methyl, 6'-morpholine Research intermediate
3,4,5,6-Tetrahydro-2,3'-bipyridine (Anabaseine) C₁₀H₁₂N₂ 160.22 Unsubstituted bipyridine core Nicotinic acetylcholine receptor ligand
4-(6-Chlorothiazolo[4,5-c]pyridin-2-yl)morpholine C₁₀H₁₀ClN₃OS 255.72 Thiazolo-pyridine, morpholine IRAK4 inhibitor precursor

Key Observations :

Positional Isomerism: The target compound differs from its 4'-methyl isomer (CAS No. 1352528-23-4) only in the methyl group position. This minor structural variation can significantly alter steric and electronic properties, impacting binding affinity in kinase targets .

Morpholine vs. Unsubstituted Analogues : Compared to anabaseine (unsubstituted tetrahydrobipyridine), the addition of the morpholine ring enhances solubility and provides a hydrogen-bond acceptor, improving pharmacokinetic profiles .

Functional Versatility :

  • The morpholine moiety in the target compound acts as a solubilizing group and a metabolic stability enhancer, a feature shared with bis(morpholino-triazine) derivatives () .
  • Unlike the chloroethylmorpholine derivative in , which is used for alkylation, the target compound’s morpholine group remains non-reactive, making it suitable for non-covalent interactions in drug-receptor binding .

Pharmacological Relevance

  • Kinase Inhibition : The target compound’s bipyridine-morpholine scaffold is structurally analogous to CA 4948 (), a potent IRAK4 inhibitor. Both compounds leverage the morpholine group to improve water solubility and blood-brain barrier penetration .
  • Selectivity : Compared to the 5-chloro-6'-methyl-[2,3'-bipyridine] derivative (), the absence of electron-withdrawing groups (e.g., Cl or SO₂Me) in the target compound reduces off-target interactions, as seen in cytotoxicity assays .

Biological Activity

4-(2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O. The compound features a morpholine ring fused with a tetrahydro-bipyridine moiety. This unique structure is significant as it may enhance the compound's interaction with various biological targets due to the nitrogen heterocycles present.

Property Value
Molecular FormulaC15H20N2O
Molecular Weight248.34 g/mol
Key Functional GroupsMorpholine, Tetrahydro-bipyridine

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Antidepressant Effects : Similar compounds have shown potential in treating depression by modulating neurotransmitter systems.
  • Antimicrobial Properties : The tetrahydro-bipyridine structure is associated with antimicrobial activity against various pathogens.
  • Neuroprotective Effects : Some derivatives demonstrate neuroprotective properties that could be beneficial in neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at neurotransmitter receptors such as serotonin and dopamine receptors.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular signaling processes.

Case Studies and Research Findings

  • Antidepressant Activity :
    A study investigated the effects of similar tetrahydro-bipyridine derivatives on animal models of depression. Results showed that these compounds significantly reduced depressive-like behaviors compared to control groups.
  • Antimicrobial Efficacy :
    In vitro tests demonstrated that this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
  • Neuroprotection :
    Research published in a pharmacology journal highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound was shown to reduce cell death and promote survival pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions : Formation of the bipyridine core through cyclization reactions involving appropriate precursors.
  • Functional Group Modifications : Alteration of functional groups to enhance biological activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structure Features Biological Activity
2'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridineTetrahydro-bipyridine coreAntidepressant
1-MethylpiperazinePiperazine ringAntimicrobial
4-MethylmorpholineMorpholine ringSolvent properties

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